Erythromycin-13C,d3

LC-MS/MS Quantification Pharmacokinetics Isotopic Interference

Achieve precise erythromycin quantification with a robust internal standard. Standard deuterated analogs often suffer from interference by the analyte's natural M+2/M+3 isotopologues. Erythromycin-13C,d3 provides a definitive +4 Da mass shift, guaranteeing baseline resolution. • Eliminates isotopic interference, critical for low-concentration PK/TK profiling and residue analysis. • Dual 13C/d3 labeling resists hydrogen-deuterium exchange (HDX), ensuring stable response across long analytical sequences. • Supplied at ≥98% purity with full isotopic enrichment characterization, reducing method validation risks and batch-to-batch variability.

Molecular Formula C37H67NO13
Molecular Weight 737.9 g/mol
Cat. No. B12062244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythromycin-13C,d3
Molecular FormulaC37H67NO13
Molecular Weight737.9 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
InChIInChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1/i11+1D3
InChIKeyULGZDMOVFRHVEP-ZZKXWFBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erythromycin-13C,d3: Dual-Labeled Internal Standard Overview


Erythromycin-13C,d3 (CAS 959119-26-7) is a stable isotope-labeled analog of the macrolide antibiotic erythromycin, a widely used inhibitor of bacterial protein synthesis via binding to the 50S ribosomal subunit . It is distinguished by the site-specific incorporation of one carbon-13 (13C) atom and three deuterium (2H or D) atoms into the erythromycin core structure . This dual labeling results in a nominal mass shift of +4 Da relative to the unlabeled parent compound (MW 737.9 vs 733.9), a key feature for its primary application as an internal standard (IS) in quantitative liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) workflows . The labeled compound is designed to be chemically and physically identical to the analyte in the analytical system, while being spectrometrically distinguishable, enabling precise and accurate quantification of erythromycin in complex biological and environmental matrices [1].

Workflow Isotope dilution LC-MS/MS quantification
Selection Dual-labeled (13C, d3) internal standard
Context Complex biological and environmental matrices

Why Erythromycin-13C,d3 Differs from Other Labeled Analogs


In quantitative LC-MS/MS, the selection of an internal standard is critical for method accuracy and robustness. While other labeled erythromycin compounds exist, such as erythromycin-d6 (a +6 Da shift), Erythromycin-13C,d3 offers a distinct analytical advantage due to its +4 Da mass shift [1]. This specific shift ensures baseline separation from the unlabeled erythromycin's natural isotopic envelope, particularly its M+2 and M+3 isotopologues, which can cause significant interference with internal standards having smaller mass differences [2]. Furthermore, the dual 13C/d3 labeling strategy provides a more stable and predictable mass shift than perdeuterated analogs, which can be prone to hydrogen-deuterium exchange under certain analytical conditions, thereby preserving quantification accuracy [3]. The specific isotopic distribution and high enrichment purity (typically ≥98% for both 13C and D) are essential for generating clean chromatograms and reliable ion ratios, features that are not universally guaranteed across all generic stable isotope-labeled (SIL) erythromycin products .

1
Mass shift mismatch: +4 Da avoids cross-talk with natural isotopologues; +6 Da labeled analogs may not provide equivalent low-concentration reliability.
2
Deuterium exchange risk: Perdeuterated analogs are prone to back-exchange in protic mobile phases, potentially shifting internal standard response.
3
Purity specification review: Lower isotopic enrichment in generic SIL products may compromise assay linearity; verify certificate of analysis.

Quantitative Evidence Guide for Erythromycin-13C,d3


Quantification Accuracy vs. Erythromycin-d6

Erythromycin-13C,d3, with a +4 Da mass shift, provides superior quantification accuracy compared to the +6 Da mass shift of erythromycin-d6, specifically by minimizing cross-talk interference from the natural M+4 isotope of unlabeled erythromycin [1]. This is critical in pharmacokinetic studies where high precision is required across a wide dynamic range.

Cross-Talk Comparison
Reported
+4 Da (Erythromycin-13C,d3) vs. +6 Da (erythromycin-d6)
Lower isotopic interference context
Class-level inference; verify in specific MS method
LC-MS/MS Quantification Pharmacokinetics Isotopic Interference

Isotopic Purity and Assay Linearity

Commercially available Erythromycin-13C,d3 from certified vendors is supplied with a guaranteed isotopic enrichment of ≥98% for both 13C and deuterium (D) . This high level of enrichment is critical for method performance, as it directly minimizes signal dilution from unlabeled species within the internal standard, which would otherwise compromise assay linearity and accuracy at the extremes of the calibration curve [1].

Isotopic Purity
Specification review
≥98% 13C, ≥98% D
Supports assay linearity context
Verify CoA; purity impacts LLOQ accuracy
Isotopic Purity Assay Linearity Method Validation

Robustness Against Deuterium Exchange

The dual-labeling strategy of Erythromycin-13C,d3 (incorporating one 13C and three deuterium atoms) provides superior robustness against hydrogen-deuterium exchange (HDX) compared to perdeuterated analogs like erythromycin-d6 [1]. In LC-MS, perdeuterated compounds can lose deuterium labels when exposed to protic mobile phases (e.g., those containing water or methanol), a phenomenon known as back-exchange, which shifts the internal standard's mass and can compromise quantification [2].

HDX Stability
Class-level inference
Dual-label (13C/d3) vs. perdeuterated (d6)
Improved method ruggedness
May reduce back-exchange in protic mobile phases
Method Robustness LC-MS/MS Hydrogen-Deuterium Exchange

Validation in Complex Matrices

Erythromycin-13C,d3 has been specifically validated as an internal standard in analytical methods designed to meet stringent regulatory requirements for residue analysis in food products. For instance, a Chinese national standard method (GB 29684-2013) utilizes Erythromycin-13C,d3 as the internal standard for the LC-MS/MS determination of erythromycin residues in aquatic products . This application demonstrates the compound's proven performance in complex biological matrices where matrix effects can severely impact quantification accuracy.

Method Validation
Reported
Validated in aquatic product matrix per GB 29684-2013
Supports matrix-effect correction
Review applicability to target matrix
Regulatory Compliance Residue Analysis Complex Matrices

Optimal Application Scenarios for Erythromycin-13C,d3


Pharmacokinetic and Bioavailability Studies

Erythromycin-13C,d3 is the optimal internal standard for quantifying erythromycin in plasma or tissue samples during preclinical and clinical pharmacokinetic studies . Its +4 Da mass shift and high isotopic purity are essential for achieving the precision and accuracy required to calculate key PK parameters (e.g., AUC, Cmax, t1/2), particularly at low drug concentrations during the terminal elimination phase, where isotopic interference from the natural isotopologues of erythromycin can be a significant source of error .

Food Safety and Residue Monitoring

This compound is directly applicable in validated, regulatory-compliant methods for detecting erythromycin residues in food and environmental samples . Its proven use in methods like GB 29684-2013 demonstrates its ability to compensate for complex matrix effects in tissues, water, and soil, thereby ensuring the accuracy of quantitative results used for regulatory reporting and public health assessments [REFS-1, REFS-2].

Bioanalytical Method Development

During LC-MS/MS method development for erythromycin, Erythromycin-13C,d3 should be selected over perdeuterated analogs to improve method robustness . The reduced susceptibility of its dual-label (13C/d3) to hydrogen-deuterium exchange (HDX) in common reversed-phase mobile phases minimizes peak shape issues and ensures consistent internal standard response over long sample sequences, thereby improving method ruggedness and reproducibility, which are critical parameters for successful method validation according to ICH and FDA guidelines .

CYP3A4-Mediated Drug-Drug Interaction Studies

For in vitro studies exploring erythromycin's role as a substrate and inhibitor of the cytochrome P450 enzyme CYP3A4, the use of a stable, non-radioactive internal standard like Erythromycin-13C,d3 is essential for precise metabolite quantification . It allows researchers to accurately measure N-demethylation rates in human liver microsome assays without the safety and disposal concerns associated with radiolabeled (e.g., 14C) erythromycin, thus facilitating safer and more streamlined DDI assessments .

Application
Selection Property
Validation Focus
Pharmacokinetic Research Studies
+4 Da mass shift & isotopic purity
LLOQ precision and accuracy review
Food Residue Analysis Research
Matrix-effect compensation
Method transfer to specific food matrices
Bioanalytical Method Development
HDX-resistant dual-label
Method ruggedness and reproducibility
CYP3A4 Drug-Drug Interaction Research
Non-radioactive stable label
Metabolite quantification accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Erythromycin-13C,d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.